molecular formula C16H17F3N4OS B2845244 3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide CAS No. 1775545-51-1

3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide

Cat. No.: B2845244
CAS No.: 1775545-51-1
M. Wt: 370.39
InChI Key: BCDFXWDXCZEVQC-UHFFFAOYSA-N
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Description

3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a pyrimidine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the pyrimidine ring. Each of these steps requires specific reagents and conditions to ensure the correct formation of the desired product.

    Formation of the Thiophene Ring: This step often involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur or a sulfur-containing reagent.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Formation of the Pyrimidine Ring: The pyrimidine ring is typically formed through the condensation of suitable precursors, such as amidines and β-dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrimidine ring can yield dihydropyrimidines.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The unique electronic properties of the thiophene and pyrimidine rings make this compound a candidate for use in organic electronics and optoelectronic devices.

    Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving the trifluoromethyl group.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide: shares similarities with other compounds containing thiophene, piperidine, and pyrimidine rings.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-carboxylic acid.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-carboxylic acid.

    Pyrimidine Derivatives: Compounds such as 4-(trifluoromethyl)pyrimidine and 6-(trifluoromethyl)pyrimidine.

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct ring systems, which can confer unique electronic and steric properties. This makes it a valuable compound for a variety of applications in medicinal chemistry, materials science, and biology.

Properties

IUPAC Name

3-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4OS/c1-10-4-7-25-14(10)15(24)22-11-2-5-23(6-3-11)13-8-12(16(17,18)19)20-9-21-13/h4,7-9,11H,2-3,5-6H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDFXWDXCZEVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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